1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide
Overview
Description
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide is a chemical compound with the molecular formula C11H20I2N2 and a molecular weight of 434.1 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a methyl group and a trimethylammonioethyl side chain, along with two iodide ions. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide typically involves the reaction of 1-methylpyridinium with 2-(trimethylammonio)ethyl iodide under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying cellular processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium diiodide can be compared with other similar compounds, such as:
- 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium chloride
- 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium bromide
- 1-Methyl-2-(2-(trimethylammonio)ethyl)pyridinium sulfate
These compounds share a similar core structure but differ in the anionic component. The uniqueness of this compound lies in its specific iodide ions, which can influence its reactivity and applications .
Properties
IUPAC Name |
trimethyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2HI/c1-12-9-6-5-7-11(12)8-10-13(2,3)4;;/h5-7,9H,8,10H2,1-4H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSSWBLWEGIADA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CC[N+](C)(C)C.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993591 | |
Record name | 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7279-51-8 | |
Record name | Pyridinium, 1-methyl-2-(2-(trimethylammonio)ethyl)-, diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007279518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-[2-(trimethylazaniumyl)ethyl]pyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70993591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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